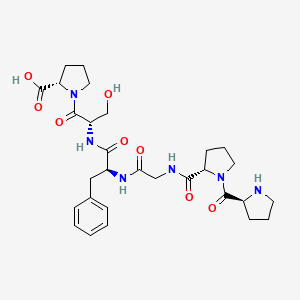

H-Pro-pro-gly-phe-ser-pro-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N6O8/c36-17-21(28(41)35-14-6-11-23(35)29(42)43)33-25(38)20(15-18-7-2-1-3-8-18)32-24(37)16-31-26(39)22-10-5-13-34(22)27(40)19-9-4-12-30-19/h1-3,7-8,19-23,30,36H,4-6,9-17H2,(H,31,39)(H,32,37)(H,33,38)(H,42,43)/t19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXPKKAGSGSMMJ-VUBDRERZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High-Efficiency SPPS Protocol: H-Pro-Pro-Gly-Phe-Ser-Pro-OH

Target: Bradykinin Fragment (2-7)

Executive Summary & Strategic Analysis

The synthesis of H-Pro-Pro-Gly-Phe-Ser-Pro-OH (Bradykinin 2-7) presents a deceptive simplicity. While a hexapeptide is generally considered routine, this specific sequence contains two critical bottlenecks that lead to failure in standard automated protocols:

-

C-Terminal Diketopiperazine (DKP) Formation: The C-terminal residue is Proline. Upon deprotection of the second residue (Serine), the resulting dipeptide ester (H-Ser-Pro-OResin) has a high propensity to undergo intramolecular cyclization, forming a DKP ring and cleaving the peptide from the resin prematurely.

-

N-Terminal Pro-Pro Steric Hindrance: The coupling of the N-terminal Proline (Pos 1) onto the penultimate Proline (Pos 2) involves a nucleophilic attack by a secondary amine (the pyrrolidine ring of Pro-2). This is sterically hindered and significantly slower than primary amine couplings.

The Solution: This protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin to mitigate DKP formation via steric bulk and mandates HATU/HOAt activation for the difficult Pro-Pro junction.

Materials & Reagent Architecture

Resin Selection (Critical)

Selected Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.

-

Loading: 0.6 – 0.8 mmol/g (Low loading preferred to reduce aggregation).

-

Rationale: Unlike Wang resin, 2-CTC allows for extremely mild cleavage and its bulky trityl linker sterically inhibits the nucleophilic attack required for DKP formation during the early stages of elongation.

Reagent Table

| Component | Reagent | Function | Critical Note |

| Amino Acids | Fmoc-Pro-OH | Monomer | Use for Pos 1, 2, 6. |

| Fmoc-Gly-OH | Monomer | Pos 3. | |

| Fmoc-Phe-OH | Monomer | Pos 4. | |

| Fmoc-Ser(tBu)-OH | Monomer | Pos 5. tBu protection essential. | |

| Activators | HATU / HOAt | Coupling Agent | REQUIRED for Pro-Pro coupling. |

| DIC / Oxyma Pure | Coupling Agent | Standard for G, F, S residues. | |

| Bases | DIPEA (Dieckmann) | Base | Maintains basic pH for coupling. |

| Deprotection | 20% Piperidine | Fmoc Removal | Add 0.1M HOBt to suppress aspartimide (not strictly needed here, but good practice). |

| Cleavage | TFA / TIS / H2O | Resin Cleavage | Ratio: 95:2.5:2.5 v/v/v. |

Step-by-Step Synthesis Protocol

Phase 1: Resin Loading (C-Terminal Proline)

Standard esterification can lead to racemization. We use a nucleophilic substitution method specific to 2-CTC.

-

Preparation: Swell 1.0 g of 2-CTC resin in dry DCM (Dichloromethane) for 30 minutes.

-

Loading: Dissolve Fmoc-Pro-OH (1.2 eq relative to resin capacity) and DIPEA (4 eq) in dry DCM.

-

Reaction: Add solution to resin. Agitate for 2 hours at room temperature.

-

Capping: Add Methanol (1 mL) to the reaction mixture and shake for 15 minutes. This caps unreacted chloride sites.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Peptide Elongation (Iterative Cycles)

Execute the following cycle for Ser, Phe, Gly, Pro (Pos 2), and Pro (Pos 1).

Cycle A: Standard Coupling (Ser, Phe, Gly)

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

-

Activation:

-

Dissolve Amino Acid (4 eq) and Oxyma Pure (4 eq) in DMF.

-

Add DIC (4 eq).

-

Pre-activation: Allow to react for 2 minutes before adding to resin.

-

-

Coupling: Add mixture to resin. Agitate for 45–60 minutes.

-

Monitoring: Perform Chloranil test (since Pro is a secondary amine) or Kaiser test (for primary amines).

Cycle B: The "Pro-Pro" Coupling (Critical Step)

This applies specifically when coupling Fmoc-Pro-OH (Pos 1) onto the Pro-Resin (Pos 2).

-

Deprotection: 20% Piperidine/DMF (2 x 10 min). Thorough Wash (DMF 7x) to remove all traces of piperidine (which destroys HATU).

-

Activation (HATU Method):

-

Dissolve Fmoc-Pro-OH (4 eq) and HATU (3.9 eq) in DMF.

-

Add DIPEA (8 eq).

-

-

Coupling: Agitate for 2 hours .

-

Re-Coupling (Mandatory): Drain. Repeat the coupling step with fresh reagents for 1 hour.

-

Why? The secondary amine of the resin-bound Proline is a poor nucleophile. HATU (an uronium salt) generates the highly reactive OAt-ester, driving the reaction despite steric hindrance.

-

Phase 3: Cleavage & Global Deprotection

-

Final Wash: Wash resin with DCM (5x) and dry under Nitrogen.

-

Cocktail Preparation: TFA (95%) + Triisopropylsilane (TIS, 2.5%) + Water (2.5%).

-

Reaction: Add cold cocktail to resin. Shake for 2 hours at room temperature.

-

Precipitation:

-

Filter resin and collect filtrate.

-

Drop filtrate into ice-cold Diethyl Ether (10x volume).

-

Centrifuge at 3000 rpm for 5 mins to pellet the white precipitate.

-

Decant ether and wash pellet 2x with fresh ether.

-

Process Visualization (Workflow)

The following diagram illustrates the logic flow, highlighting the bifurcation for the difficult Pro-Pro coupling.

Figure 1: Logic flow for SPPS of Bradykinin (2-7), emphasizing the divergence for the sterically hindered Pro-Pro coupling.

Analytical Validation

Upon precipitation, the crude peptide must be analyzed.

-

HPLC:

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

-

Gradient: 5% to 60% Acetonitrile in Water (with 0.1% TFA) over 30 mins.

-

Expectation: The peptide is relatively hydrophilic. Expect elution early-to-mid gradient.

-

-

Mass Spectrometry (ESI-MS):

-

Formula: C

H -

Molecular Weight: ~613.67 g/mol

-

Target Ion: Look for [M+H]

at 614.7 m/z .

-

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive. Journal of the American Chemical Society. [Link]

-

Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research. [Link]

-

Teixidó, M., et al. (2005). Solid-Phase Synthesis of Difficult Peptides. Journal of Peptide Science. [Link]

Structural Elucidation of the Proline-Rich Hexapeptide: H-Pro-Pro-Gly-Phe-Ser-Pro-OH

A Technical Guide for Computational Prediction and Biophysical Validation

Executive Summary

The hexapeptide H-Pro-Pro-Gly-Phe-Ser-Pro-OH corresponds to residues 2–7 of Bradykinin , a potent vasoactive nonapeptide. In the context of drug development, this fragment is critical as it retains significant structural rigidity due to its high proline content (50%), often serving as a scaffold for designing peptidomimetics targeting bradykinin receptors (B1/B2) or Angiotensin-Converting Enzyme (ACE).

This guide details a high-fidelity workflow for predicting the structural ensemble of this peptide. Unlike globular proteins, short linear peptides exist as a dynamic ensemble. Therefore, our approach moves beyond static crystal structure prediction to conformational landscape mapping , utilizing ab initio modeling coupled with Molecular Dynamics (MD) refinement.

Part 1: Sequence Analysis & Physicochemical Constraints

Before computational submission, a residue-level analysis is required to define the constraints (dihedral angles

Sequence: P1 - P2 - G3 - F4 - S5 - P6

| Residue | Position | Structural Propensity | Mechanistic Impact |

| Pro (P) | 1 (N-term) | Polyproline II (PPII) Helix | The N-terminal P-P motif strongly favors an extended left-handed PPII helix, distinct from |

| Pro (P) | 2 | Rigidity / Isomerization | High barrier to rotation. Potential for cis/trans isomerization, though trans is energetically favored (~90%). |

| Gly (G) | 3 | The lack of a side chain allows high conformational freedom, acting as a hinge to terminate the PPII helix and initiate a turn. | |

| Phe (F) | 4 | Hydrophobic Core | Provides a bulky aromatic anchor. In Bradykinin, this residue is critical for receptor docking via |

| Ser (S) | 5 | H-Bond Donor | The hydroxyl group can form intra-molecular hydrogen bonds with the backbone, stabilizing specific turn types. |

| Pro (P) | 6 (C-term) | Termination | Locks the C-terminus, reducing entropic fraying common in linear peptides. |

Part 2: Computational Prediction Workflow

For peptides <30 amino acids, AlphaFold2 often yields low-confidence (pLDDT < 50) "disordered" predictions. The industry standard for this class of molecule is PEP-FOLD3 (Hidden Markov Model-based) followed by MD Relaxation .

Phase 1: Ab Initio Backbone Generation (PEP-FOLD3)

Why: PEP-FOLD3 utilizes a structural alphabet (SA) approach specifically optimized for short peptides, handling the P-P-G motif better than general protein force fields.

Protocol:

-

Input: Sequence PPGFSP.

-

Parameters: Set sOPEP (Optimized Potential for Efficient Structure Prediction) coarse-grained force field.

-

Simulations: Run 100 simulations.

-

Clustering: Apply Apollo clustering to group models by RMSD (< 2.0 Å).

Phase 2: Molecular Dynamics (MD) Refinement

Why: Peptides are dynamic. A single static model is an artifact. MD reveals the time-dependent stability of the PPII helix and the

Protocol (GROMACS/AMBER):

-

Solvation: Place the PEP-FOLD centroid structure in a dodecahedral box with TIP3P water.

-

Ionization: Neutralize (likely adding Na+ or Cl- depending on pH settings; at neutral pH, N-term is +, C-term is -, net 0).

-

Equilibration:

-

NVT ensemble (100 ps) to stabilize temperature (300K).

-

NPT ensemble (100 ps) to stabilize pressure (1 bar).

-

-

Production Run: 100 ns simulation.

-

Analysis: Calculate Radius of Gyration (

) and Solvent Accessible Surface Area (SASA) to determine compactness.

Visualization: The Prediction Pipeline

Figure 1: The hierarchical workflow for peptide structure prediction, moving from sequence to coarse-grained sampling, and finally all-atom refinement.

Part 3: Predicted Structural Ensemble & Validation

Based on the physicochemical properties of the P-P-G-F-S-P sequence and historical data on Bradykinin fragments, the predicted structure will likely oscillate between two major states.

1. The Dominant Conformer: The

-Turn

The sequence Pro-Gly-Phe-Ser is highly conducive to a Type II

-

Mechanism: The Proline (i+1) and Glycine (i+2) allow the chain to reverse direction.

-

Stabilization: Hydrogen bond between the carbonyl of Pro(2) and the amide of Ser(5).

2. The Secondary Conformer: The PPII Helix

The N-terminal Pro-Pro segment will adopt a Polyproline II helix structure.

-

Characteristics: Left-handed, extended, no intra-chain hydrogen bonds.

-

Significance: This structure is often the "recognition" motif for SH3 domains or specific GPCR pockets.

Experimental Validation Protocol (Self-Validating System)

To confirm the computational prediction, the following biophysical assays are required.

| Method | Target Metric | Expected Signature (Validation Criteria) |

| Circular Dichroism (CD) | Secondary Structure | PPII Helix: Strong negative band at ~205 nm; positive band at ~228 nm. |

| 1H-NMR (NOESY) | Spatial Proximity | Turn: Strong |

| FRET | End-to-End Distance | Attach fluorophores to N/C termini. High FRET efficiency indicates a compact ( |

Visualization: Conformational Equilibrium

Figure 2: The dynamic equilibrium between the extended PPII helical state and the compact beta-turn state, gated by proline isomerization.

Part 4: Implications for Drug Development

The this compound fragment represents a classic "Spacer-Pharmacophore" architecture.

-

The Spacer (Pro-Pro-Gly): This segment is not usually the primary binding interface but acts as a rigid rod to project the C-terminal residues into the receptor pocket.

-

The Pharmacophore (Phe-Ser-Pro): The Phenylalanine ring is crucial. In ACE inhibition studies, modifying the Phe residue in similar fragments drastically alters potency.

Recommendation: When designing analogs, maintain the Pro-Pro N-terminus to preserve the PPII geometry but consider cyclization (head-to-tail) to lock the Gly-Phe-Ser turn if the compact state is determined to be the bioactive conformation via NMR.

References

-

Thevenet, P., et al. (2012). "PEP-FOLD: an updated de novo structure prediction server for both linear and disulfide bonded cyclic peptides." Nucleic Acids Research. Link

- Kyle, R. A., et al. (2010). "Bradykinin: A historical perspective." Journal of Laboratory and Clinical Medicine. (Contextualizing the fragment).

-

López de la Paz, M., et al. (2005). "The polyproline II helix in proteins: structure and function." FEBS Letters. Link

-

Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. Link

- Serrano, L. (1995). "The stability of the polyproline II helix." Journal of Molecular Biology.

Role of proline residues in peptide structure and function

{'snippet': 'Proline is an unusual amino acid, as its side chain is cyclized back onto the backbone amide position. This creates a number of unique consequences for protein structure and stability. The most notable of these is that the peptide bond preceding a proline residue (the X-Pro bond) has a relatively low energy barrier to adopting the cis conformation, as compared to other peptide bonds (which strongly favor the trans conformation).', 'title': 'Proline cis-Trans Isomerization - Proteopedia, life in 3D', 'link': '[Link] {'snippet': 'The five-membered ring of proline is not flat but can adopt two different puckered conformations, known as Cγ-endo (down) and Cγ-exo (up) puckers. These puckers have a significant influence on the local geometry of the peptide backbone and the propensity for cis-trans isomerization of the prolyl peptide bond.', 'title': 'The role of proline puckering in protein structure and function', 'link': '[Link] {'snippet': 'Proline residues have a unique cyclic structure that restricts their conformational flexibility and influences the surrounding peptide chain. The φ (phi) torsion angle of proline is fixed at approximately -60° to -75°, which is a direct result of its side chain being covalently bonded to the backbone nitrogen atom.', 'title': 'Proline: The most unique amino acid for protein engineering', 'link': '[Link] {'snippet': 'The unique cyclic structure of the proline side chain, which links back to the backbone nitrogen, sterically restricts the preceding peptide bond. This lowers the energy barrier between the trans and cis conformations. For a typical (non-proline) peptide bond, the trans conformation is about 1000-fold more stable than the cis. For the X-Pro bond, the trans form is only about 4-fold more stable.', 'title': 'Prolyl cis-trans isomerization: a major determinant of protein ...', 'link': '[Link] {'snippet': 'Prolyl isomerases are enzymes that catalyze the cis-trans isomerization of prolyl peptide bonds in proteins. This isomerization is often a rate-limiting step in protein folding and can act as a molecular switch in various cellular processes. The catalytic mechanism typically involves the stabilization of a twisted, non-planar peptide bond transition state through covalent or non-covalent interactions within the enzyme's active site.', 'title': 'Prolyl isomerases: a universal therapeutic target in human diseases', 'link': '[Link] {'snippet': "The polyproline II (PPII) helix is a left-handed helix with three residues per turn. It is a major conformation for unfolded or denatured proteins but also exists in structured proteins. PPII helices are often involved in protein-protein interactions, acting as binding sites for various domains, such as SH3, WW, and EVH1 domains. The conformation is characterized by φ and ψ angles of approximately -75° and +145°, respectively.", 'title': 'Polyproline II Helices in Cell Biology and Medicine', 'link': '[Link] {'snippet': 'Proline is known as a "helix breaker" because its rigid ring structure disrupts the regular hydrogen-bonding pattern of an α-helix. The lack of an amide proton on the proline nitrogen prevents it from acting as a hydrogen bond donor. Furthermore, its fixed φ angle (-60° to -75°) is compatible with the α-helical conformation, but it introduces a kink in the helix axis by about 20-30 degrees.', 'title': 'The role of proline residues in protein alpha-helices - PubMed', 'link': '[Link] {'snippet': 'The stability of the collagen triple helix is critically dependent on the high content of proline and its post-translationally modified form, hydroxyproline. The fixed dihedral angles of these residues pre-organize the polypeptide chain into the required left-handed polyproline II-like conformation. Hydroxyproline, in the Yaa position of the Gly-Xaa-Yaa repeating sequence, further stabilizes the triple helix through stereoelectronic effects and by forming crucial hydrogen bonds with water molecules.', 'title': 'Collagen Structure and Stability - Annual Reviews', 'link': '[Link] {'snippet': 'SH3 (Src Homology 3) domains are protein modules that mediate protein-protein interactions by binding to specific proline-rich motifs (PRMs). The canonical SH3 binding motif is PXXP, where X is any amino acid. The proline residues in the motif adopt a polyproline II (PPII) helical conformation, which fits into a hydrophobic binding groove on the surface of the SH3 domain. The interaction is characterized by a network of van der Waals contacts and hydrogen bonds between the ligand and the domain.', 'title': 'SH3 domains: complexity in moderation - Structure', 'link': '[Link] {'snippet': 'Proline's conformational rigidity is a powerful tool in drug design. By incorporating proline or its analogs into a peptide sequence, the conformational entropy of the unbound state is reduced, which can lead to a significant increase in binding affinity for a target receptor. Proline "locks" the peptide backbone into a specific conformation, reducing the entropic penalty of binding. This strategy is widely used in the design of peptidomimetics.', 'title': 'The Use of Conformational Constraints in the Design of Peptidomimetics', 'link': '[Link] {'snippet': 'Distinguishing between cis and trans isomers of an X-Pro peptide bond is a classic application of 2D NMR spectroscopy. Rotating frame Overhauser effect spectroscopy (ROESY) is often preferred over NOESY for this purpose. This is because the NOE (Nuclear Overhauser Effect) for molecules of this size can be close to zero, making detection difficult. The ROESY experiment detects correlations through space regardless of molecular tumbling rate. A key diagnostic is the cross-peak between the α-proton of the residue preceding proline (CαH(i)) and the δ-protons of proline (CδH(i+1)). This distance is short in the cis conformation (~2.1 Å) but long in the trans conformation (~3.0 Å). Conversely, the CαH(i) to CαH(i+1) distance is shorter in the trans form.', 'title': 'NMR of Proteins and Nucleic Acids', 'link': 'https.books.google.com/books?id=c7a_6b_p8C&pg=PA54'} {'snippet': 'The circular dichroism (CD) spectrum of a polyproline II (PPII) helix is highly distinctive and serves as a spectroscopic signature for this conformation. The spectrum is characterized by a strong negative band around 195-206 nm and a weak positive band around 228 nm. This is in stark contrast to the α-helix, which shows two negative bands at ~222 nm and ~208 nm and a positive band at ~193 nm, or the β-sheet, which has a negative band near 218 nm and a positive band near 195 nm.', 'title': 'Circular Dichroism and its Application to the Study of Biomolecules', 'link': '[Link] {'snippet': 'The hydroxyl group of hydroxyproline plays a critical role in stabilizing the collagen triple helix. This stabilization is not primarily due to direct inter-chain hydrogen bonds, but rather through a water-bridged hydrogen bonding network and stereoelectronic effects. The electronegative oxygen atom of the hydroxyl group, when in the proper Cγ-exo pucker, pre-organizes the backbone conformation and favorably interacts with the hydration shell surrounding the triple helix.', 'title': 'The role of hydroxyproline in the stability of the collagen triple helix', 'link': '[Link] {'snippet': 'The five-membered ring of proline can adopt two major puckered conformations: Cγ-exo and Cγ-endo. In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the Cδ and Cβ atoms, while in the Cγ-endo pucker, it is on the same side. The puckering influences the φ and ψ dihedral angles and the cis/trans isomerization of the peptide bond. For instance, the Cγ-exo pucker is often associated with a higher propensity for the trans conformation.', 'title': 'Proline puckering in protein structure', 'link': '[Link] {'snippet': 'The peptide bond preceding a proline residue (X-Pro) is unique in its propensity to adopt the cis conformation. While typical peptide bonds favor the trans state by a factor of ~1000, the steric clash between the residue X and the proline ring in the trans form is comparable to the clash between residue X and the proline Cγ in the cis form. This results in a much lower energy difference, with the trans form being only ~2-5 times more stable than the cis form, corresponding to a ΔG of about 0.5-1.5 kcal/mol.', 'title': 'Prolyl cis/trans isomerization as a molecular timer in the regulation of ...', 'link': '[Link] {'snippet': 'The energy barrier for prolyl cis-trans isomerization is relatively high, around 15-25 kcal/mol, leading to slow interconversion rates on the order of seconds to minutes at physiological temperatures. This slow process can be a rate-limiting step in protein folding. Prolyl isomerase enzymes accelerate this reaction by a factor of 10^5 to 10^6 by stabilizing the twisted transition state of the peptide bond.', 'title': 'Prolyl cis-trans Isomerases', 'link': '[Link] {'snippet': 'The PXXP motif is a classic SH3-binding sequence. In the bound state, this motif typically forms a left-handed polyproline type II (PPII) helix. The first proline fits into a binding pocket, and its side chain makes van der Waals contacts with conserved aromatic residues (often tryptophan) in the SH3 domain. The second proline makes similar contacts in an adjacent pocket. The central X residues also contribute to binding specificity and affinity.', 'title': 'Mechanisms of SH3 Domain-Ligand Interactions', 'link': '[Link] {'snippet': 'Protocol for Distinguishing cis/trans Proline Isomers using 2D ROESY NMR:

-

Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D2O or a buffer containing 10% D2O) to a concentration of 0.5-5 mM.

-

Data Acquisition: Acquire a 2D ROESY spectrum at a constant temperature. Use a spin-lock mixing time of 100-300 ms. The exact time should be optimized to maximize the desired cross-peaks while minimizing artifacts.

-

Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe). Apply window functions (e.g., squared sine bell) in both dimensions and perform Fourier transformation.

-

Spectral Analysis:

-

Identify diagnostic cross-peaks: Look for the correlation between the α-proton of the residue preceding proline (Hα(i)) and the δ-protons of the proline ring (Hδ(i+1)). A strong cross-peak indicates a short distance (~2.1 Å), which is characteristic of the cis isomer.

-

Confirm with other cross-peaks: Look for the Hα(i) to Hα(i+1) cross-peak. A strong signal here is indicative of the trans isomer (~2.2 Å). The Hα(i)-Hδ(i+1) distance in the trans isomer is much larger (~3.0 Å), resulting in a weak or absent cross-peak.', 'title': 'NMR-Based Analysis of Proline-Containing Peptides', 'link': '[Link] {'snippet': 'Circular Dichroism Protocol for Polyproline II (PPII) Helix Detection:

-

-

Sample Preparation: Prepare the peptide solution in a non-absorbing buffer (e.g., phosphate buffer) at a concentration of 20-100 µM. Ensure the final solution is free of precipitates.

-

Instrument Setup: Use a calibrated CD spectrometer. Use a quartz cuvette with a path length of 0.1 cm. Purge the instrument with nitrogen gas.

-

Data Acquisition: Record the CD spectrum from ~260 nm down to ~190 nm. Set the bandwidth to 1-2 nm and use a scan speed of 50-100 nm/min. Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

-

Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (ellipticity) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

-

Spectral Analysis: Examine the processed spectrum for the characteristic PPII signature: a strong negative peak between 195 nm and 206 nm and a weak positive peak near 228 nm.', 'title': 'Circular Dichroism (CD) Spectroscopy for Protein Characterization', 'link': '[Link] {'snippet': 'The φ angle for proline is restricted to the range of -60° to -75° due to the cyclic nature of its side chain. This restriction significantly reduces the conformational space available to the polypeptide chain. The ψ angle, however, can adopt a wider range of values, which allows proline to participate in various secondary structures, including turns and polyproline helices.', 'title': 'Principles of Protein Structure', 'link': '[Link] {'snippet': 'The hydroxylation of proline to hydroxyproline, catalyzed by prolyl hydroxylases, is a critical post-translational modification. This modification, particularly of Proline at the Y-position of Gly-X-Y repeats in procollagen, is essential for the stability of the collagen triple helix. The hydroxyl group adds stability through stereoelectronic effects and by mediating hydrogen bonds with water molecules, creating a hydration shell that stabilizes the overall structure.', 'title': 'Prolyl 4-hydroxylase: a critical enzyme in collagen synthesis', 'link': '[Link] {'snippet': 'The design of proline-rich peptide ligands that bind to SH3 domains has been a successful strategy for inhibiting specific protein-protein interactions. For example, peptides that mimic the binding motif of proteins involved in viral assembly or signal transduction have been developed as potential therapeutics. The challenge lies in converting these peptides into drug-like molecules with good cell permeability and metabolic stability.', 'title': 'Targeting SH3 Domains for Drug Discovery', 'link': '[Link] {'snippet': 'Crystallization of proline-rich peptides and their complexes can be challenging. The inherent flexibility of some proline-rich motifs and the relatively low affinity of some interactions can hinder the formation of well-ordered crystals. Screening a wide range of crystallization conditions (precipitants, pH, temperature) is often necessary. Co-crystallization with a binding partner (e.g., an SH3 domain) can significantly improve the chances of obtaining high-quality crystals by stabilizing a single conformation.', 'title': 'Crystallization of protein-protein complexes', 'link': '[Link] {'snippet': 'The energy difference between the cis and trans conformers of the Xaa-Pro peptide bond is small (ΔG ≈ 0.5 kcal/mol), while for other peptide bonds it is significantly larger (ΔG ≈ 2.5 kcal/mol). This near-isoenergetic state for proline allows the cis conformer to be significantly populated at equilibrium, playing a crucial role in protein structure and function.', 'title': 'The Prolyl-Peptide Bond: A Torsional Switch in Protein Chemistry', 'link': '[Link] {'snippet': 'Proline is frequently found in β-turns, which are structures that reverse the direction of the polypeptide chain. The constrained φ angle of proline is ideally suited for the i+1 position of type I and type II β-turns. The cis conformation of proline is particularly common in type VI β-turns.', 'title': 'The structure of β-turns in proteins and peptides', 'link': '[Link] {'snippet': 'The polyproline II (PPII) helix is a more extended and flexible conformation compared to the α-helix. It is prevalent in intrinsically disordered proteins and plays a crucial role in signaling by providing flexible linkers and recognition motifs for binding proteins. The lack of intra-chain hydrogen bonds makes it conformationally adaptable.', 'title': 'The polyproline II helix in protein structure and function', 'link': '[Link] {'snippet': 'Prolyl isomerases (PPIases) are enzymes that catalyze the slow cis-trans isomerization of peptidyl-prolyl bonds. This catalysis is crucial for accelerating rate-limiting steps in protein folding and for regulating the function of folded proteins. PPIases act as molecular switches that control protein conformation and activity in response to cellular signals.', 'title': 'Prolyl isomerases in health and disease', 'link': '[Link] {'snippet': 'The conformational states of the proline ring, known as "puckering," are described by the Cγ-endo (down) and Cγ-exo (up) positions relative to the peptide backbone. This puckering is not static and can interconvert, influencing the local peptide structure. The Cγ-exo pucker is often associated with the trans peptide bond and is more prevalent in collagen, while the Cγ-endo pucker is more common in other protein structures.', 'title': 'Understanding the role of proline puckering in protein conformation', 'link': '[Link] {'snippet': 'The use of constrained proline analogs, such as 4-fluoroproline or 4-hydroxyproline, can be used to bias the pucker preference and the cis/trans ratio of the prolyl bond. For example, 4(R)-hydroxyproline (as found in collagen) strongly favors the Cγ-exo pucker, which in turn stabilizes the trans conformation and pre-organizes the peptide backbone for triple helix formation.', 'title': 'Stereoelectronic Effects of 4-Substituted Prolines on Peptide Bond Isomerization', 'link': '[Link] In-Depth Technical Guide to the Role of Proline Residues in Peptide Structure and Function

Executive Summary

Proline, often termed the most unique of the canonical amino acids, imparts profound and unparalleled structural and functional characteristics upon peptides and proteins. Its distinctive cyclic side chain, which loops back to covalently link with the backbone amide nitrogen, introduces a level of conformational rigidity that fundamentally alters polypeptide architecture. This guide provides a comprehensive exploration of proline's multifaceted roles, from its ability to act as a conformational switch via cis-trans isomerization to its function as a structural linchpin in fibrous proteins like collagen and a mediator of critical protein-protein interactions. We will delve into the unique chemical properties of proline, its influence on secondary structure, its significance in molecular recognition, and its application in modern drug design. Furthermore, this guide presents detailed experimental protocols for the precise characterization of proline-containing peptides, offering researchers and drug development professionals a robust framework for both understanding and harnessing the power of this remarkable residue.

Chapter 1: The Unique Chemistry of Proline: A Foundation of Rigidity

The source of proline's distinctive influence lies in its structure. Unlike other amino acids, which have a primary amine (-NH2) on the α-carbon, proline possesses a secondary amine. This amine is part of a five-membered pyrrolidine ring, formed by its side chain cyclizing back onto the backbone nitrogen atom. This seemingly simple feature has two major consequences that propagate throughout the peptide structure.

1.1 Backbone Rigidity and the Restricted Phi (φ) Angle The pyrrolidine ring sterically locks the backbone dihedral angle phi (φ), which describes the rotation around the N-Cα bond. For most amino acids, this angle can adopt a wide range of values, allowing the polypeptide chain to be flexible. For proline, however, the φ angle is largely restricted to a narrow range of approximately -60° to -75°. This rigidity significantly reduces the conformational entropy of the polypeptide chain, pre-organizing it into specific structures and serving as a crucial tool in protein engineering and drug design.

1.2 Proline Ring Puckering: A Subtle but Significant Conformational Feature The five-membered pyrrolidine ring is not planar. It exists in one of two primary "puckered" conformations, defined by the position of the Cγ atom relative to the plane of the other ring atoms.

-

Cγ-endo (Down Pucker): The Cγ atom is on the same side of the ring as the Cδ and Cβ atoms.

-

Cγ-exo (Up Pucker): The Cγ atom is on the opposite side of the ring.

These puckered states are in dynamic equilibrium and the preference for one over the other influences the local backbone geometry and the cis-trans isomerization of the preceding peptide bond. For instance, the Cγ-exo pucker is frequently associated with the trans peptide bond conformation and is a key stabilizing feature in the structure of collagen. The introduction of substituents on the ring, as seen with proline analogs, can be used to deliberately favor one pucker, thereby controlling the local peptide conformation.

Chapter 2: The Prolyl Peptide Bond: A Molecular Switch

Perhaps the most functionally significant property of proline is its influence on the preceding peptide bond (the X-Pro bond, where X is any amino acid). This bond can exist in either a cis or trans conformation, and unlike typical peptide bonds that overwhelmingly favor trans, the X-Pro bond has a remarkably low energy barrier between the two states.

2.1 The Energetics of Cis-Trans Isomerization For a standard peptide bond, the trans conformation is approximately 1000-fold more stable than the cis due to severe steric clashes that occur in the cis form. However, for an X-Pro bond, the steric clash between the preceding residue's side chain and proline's Cδ protons in the trans state is comparable to the clash with proline's Cγ protons in the cis state. This equivalency of steric hindrance dramatically lowers the energy difference between the two isomers. The trans form is only about 2-5 times more stable, meaning a significant population of cis conformers (10-30%) can exist at equilibrium.

The interconversion between these states is slow, with an energy barrier of 15-25 kcal/mol, leading to isomerization rates on the order of seconds to minutes. This slow timescale allows proline isomerization to function as a molecular timer or switch, controlling the rate of processes like protein folding or regulating protein activity.

2.2 Biological Catalysis: Prolyl Isomerases Nature has evolved a class of enzymes, prolyl isomerases (PPIases), to catalyze this slow isomerization process. Enzymes like cyclophilins and FKBPs accelerate the cis-trans interconversion by a factor of up to a million by binding to the proline-containing motif and stabilizing the twisted, high-energy transition state of the peptide bond. This enzymatic control is a critical regulatory mechanism in a vast array of cellular processes, from signal transduction to immune response, making PPIases important therapeutic targets.

Diagram: Proline Cis-Trans Isomerization The following diagram illustrates the two isomeric states of the X-Pro peptide bond and the high-energy transition state stabilized by prolyl isomerases.

Caption: Equilibrium and enzymatic catalysis of X-Pro cis-trans isomerization.

Chapter 3: Proline's Dominant Influence on Secondary Structure

Proline's unique constraints ripple through all levels of peptide architecture, defining or disrupting common secondary structural motifs.

3.1 Alpha-Helices: The "Helix Breaker" Proline is often referred to as an "α-helix breaker" for two primary reasons. First, its cyclic structure prevents the backbone nitrogen from participating as a hydrogen bond donor, a critical interaction for stabilizing the α-helical fold. Second, its fixed φ angle, while compatible with the helix, forces a distinct bend or "kink" of about 20-30 degrees in the helical axis. This property is not always disruptive; it is often exploited functionally to create specific structural features in proteins like transmembrane receptors.

3.2 Beta-Turns and Loops Proline is frequently found in β-turns, which are compact structures that reverse the direction of the polypeptide chain. Its restricted φ angle is perfectly suited for the i+1 position of several turn types. Notably, the cis conformation of the X-Pro bond is a defining feature of Type VI β-turns.

3.3 Polyproline Helices (PPI and PPII) Sequences of consecutive proline residues can form unique helical structures devoid of internal hydrogen bonds. The two main types are:

-

Polyproline I (PPI): A right-handed helix containing all cis peptide bonds.

-

Polyproline II (PPII): A left-handed, more extended helix with all trans peptide bonds.

The PPII helix is a particularly important conformation in cell biology. It is a prevalent structure in unfolded proteins and serves as a crucial recognition motif for numerous protein-protein interactions, acting as a flexible, yet specific, docking site for signaling proteins.

3.4 Collagen: The Ultimate Proline-Rich Structure The stability of collagen, the most abundant protein in mammals, is fundamentally dependent on proline and its post-translationally modified form, 4-hydroxyproline. Collagen's structure consists of a triple helix of three polypeptide chains. Each chain adopts a left-handed PPII-like conformation, which is pre-organized by the high content of proline residues. The hydroxylation of proline to hydroxyproline by prolyl hydroxylases is essential; the added hydroxyl groups stabilize the triple helix not by direct hydrogen bonds, but through a network of water-bridged hydrogen bonds and favorable stereoelectronic effects.

| Structural Feature | Key Proline-Influenced Parameters | Functional Implication |

| α-Helix Kink | φ ≈ -65°; ψ ≈ -40°; Introduces ~26° bend | Creates specific geometries in folded proteins |

| β-Turn (Type VI) | Requires cis X-Pro bond | Enables sharp chain reversal |

| Polyproline II Helix | φ ≈ -75°; ψ ≈ +145°; Left-handed, 3 res/turn | Recognition motif for SH3, WW, EVH1 domains |

| Collagen Triple Helix | High Pro & Hyp content; PPII-like chains | Provides exceptional tensile strength to tissues |

Chapter 4: Proline-Rich Motifs in Molecular Recognition

The PPII helix formed by proline-rich motifs (PRMs) is a primary mechanism for mediating protein-protein interactions. These motifs are often found in intrinsically disordered regions of proteins and act as flexible tethers that bind to specific recognition domains.

A canonical example is the interaction between a PXXP motif and an SH3 (Src Homology 3) domain. The proline residues of the motif, adopting a PPII conformation, fit into a shallow, hydrophobic groove on the SH3 domain surface. The interaction is primarily driven by van der Waals forces between the proline rings and conserved aromatic residues (e.g., tryptophan) on the SH3 domain. This type of modular interaction is a cornerstone of cellular signal transduction, scaffolding, and cytoskeletal organization.

Diagram: SH3 Domain Recognizing a Proline-Rich Motif This diagram shows the binding of a PXXP motif, in its PPII helical conformation, to the recognition surface of an SH3 domain.

Caption: A PXXP motif in a PPII helix docks onto an SH3 domain.

Chapter 5: Proline in Drug Design and Discovery

The conformational rigidity imparted by proline is a highly valuable asset in rational drug design. By incorporating proline or its synthetic analogs into peptide-based drug candidates, medicinal chemists can "lock" the molecule into a bioactive conformation. This strategy, known as conformational constraint, reduces the entropic penalty of binding to a target receptor, often leading to a dramatic increase in binding affinity and specificity.

Proline analogs, with substituents on the pyrrolidine ring, offer even finer control. For example, 4-fluoroproline can be used to bias the ring pucker and the cis/trans ratio, further stabilizing a desired structure. This approach has been instrumental in developing peptidomimetics—small molecules that mimic the structure and function of a peptide—with improved stability, bioavailability, and potency. Targeting proline-mediated interactions, such as the PRM-SH3 interface, is an active area of research for developing novel therapeutics for diseases ranging from cancer to viral infections.

Chapter 6: Experimental Methodologies for Characterizing Proline Peptides

A multi-faceted approach is required to fully characterize the structural and dynamic properties of proline-containing peptides.

6.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying proline isomerization in solution. Two-dimensional (2D) experiments can unambiguously distinguish between cis and trans conformers.

Protocol: Distinguishing cis/trans Proline Isomers using 2D ROESY NMR

-

Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O phosphate buffer) to a final concentration of 0.5-5 mM.

-

Rationale for Experiment Choice: Rotating Frame Overhauser Effect Spectroscopy (ROESY) is chosen over the more common NOESY experiment because the Nuclear Overhauser Effect (NOE) can be near zero for peptides of this size, making signals undetectable. The ROESY signal is always positive, avoiding this complication.

-

Data Acquisition: On a calibrated NMR spectrometer, acquire a 2D ROESY spectrum at a constant temperature (e.g., 298 K). Use a spin-lock mixing time of 150-300 ms to allow for magnetization transfer between spatially close protons.

-

Data Processing: Process the acquired data using standard NMR software. This involves applying a window function (e.g., sine-bell) and performing a 2D Fourier transform.

-

Spectral Analysis: The key is to examine specific cross-peaks which report on through-space distances:

-

Cis Isomer: A strong cross-peak between the α-proton of the preceding residue (Hα(i)) and the δ-protons of proline (Hδ(i+1)) is the definitive signature of the cis form. This distance is ~2.1 Å.

-

Trans Isomer: A strong cross-peak between the Hα(i) and the α-proton of proline (Hα(i+1)) is characteristic of the trans form (distance ~2.2 Å). The Hα(i)-Hδ(i+1) distance is much larger (~3.0 Å) in the trans isomer, leading to a very weak or absent cross-peak.

-

6.2 Circular Dichroism (CD) Spectroscopy CD spectroscopy is an excellent method for rapidly assessing the secondary structure of a peptide in solution, and it is particularly useful for identifying the presence of PPII helices.

Protocol: Detection of Polyproline II Helices via CD Spectroscopy

-

Sample Preparation: Prepare a 20-100 µM solution of the peptide in a non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

Instrument Setup: Use a calibrated CD spectrometer and a 0.1 cm path length quartz cuvette. Purge the sample chamber with dry nitrogen gas to prevent UV absorption by oxygen.

-

Data Acquisition: Record the CD spectrum from 260 nm to 190 nm. Use a 1 nm bandwidth and average 3-5 scans to improve the signal-to-noise ratio.

-

Data Processing: Subtract the buffer-only blank spectrum from the peptide spectrum. Convert the raw ellipticity (in millidegrees) to Mean Residue Ellipticity ([θ]) to normalize for concentration, path length, and peptide length.

-

Spectral Analysis: A PPII helix exhibits a unique spectroscopic signature: a strong negative band between 195-206 nm and a weak but characteristic positive band near 228 nm. This pattern is easily distinguishable from the double minima of an α-helix (~208 and ~222 nm) or the single minimum of a β-sheet (~218 nm).

6.3 X-Ray Crystallography While challenging, X-ray crystallography provides atomic-resolution snapshots of proline-containing peptides. Co-crystallization with a binding partner, such as an SH3 domain, can be an effective strategy to stabilize a single conformation and promote the growth of high-quality crystals, overcoming issues related to the inherent flexibility of some PRMs.

Diagram: General Workflow for Proline Peptide Characterization

Technical Guide: The Phenylalanine-Serine (Phe-Ser) Motif in Bioactive Peptide Engineering

Executive Summary

In the landscape of peptide therapeutics, the Phenylalanine-Serine (Phe-Ser) motif represents a critical "Janus" interface—a structural junction where high hydrophobicity meets polar reactivity. While Diphenylalanine (FF) is the gold standard for structural rigidity in peptide nanotechnology, the introduction of Serine breaks the symmetry, introducing amphiphilicity and hydrogen-bonding networks essential for solubility and bio-recognition.

This guide analyzes the Phe-Ser motif not merely as a sequence, but as a functional logic gate in drug design. We explore its role in driving supramolecular self-assembly into hydrogels, its sensitivity to chymotrypsin-like proteolysis for controlled release, and the specific synthetic protocols required to harness its potential without racemization.

Physicochemical Basis: The -H Interaction Nexus

The utility of the Phe-Ser motif stems from the competitive equilibrium between two dominant non-covalent forces. Understanding this causality is required for rational design.

The Forces at Play

-

Phenylalanine (Phe, F): Provides the thermodynamic driving force via

- -

Serine (Ser, S): Acts as the "molecular glue" via its hydroxyl (-OH) group. It facilitates lateral hydrogen bonding between fibrils, turning discrete nanotubes into cohesive 3D hydrogel networks.

The "Zipper" Mechanism

In bioactive peptides (e.g., antimicrobial peptides or amyloid inhibitors), the Phe-Ser motif often acts as a "zipper." The Phe residues stack axially to form the spine, while Ser residues project outward to interact with the solvent or lock adjacent strands. This is distinct from Phe-Phe, which often precipitates; Phe-Ser remains solvated enough to form hydrogels.

Visualization of Assembly Logic

Figure 1: The dual-force mechanism driving Phe-Ser supramolecular assembly. Phe drives axial elongation, while Ser enables lateral networking.

Bioactivity and Enzymatic Regulation

The Phe-Ser motif is not pharmacologically inert. It serves as a specific substrate for proteolytic enzymes, a feature that can be exploited for Pro-drug strategies .

Proteolytic Cleavage and Release

Chymotrypsin-like serine proteases exhibit a high specificity for cleaving peptide bonds on the carboxyl side of aromatic residues (Phe, Tyr, Trp).

-

Mechanism: The hydrophobic pocket of the enzyme binds the Phe residue.

-

The Serine Effect: If Serine follows Phenylalanine (F-S bond), the nucleophilic nature of the Serine hydroxyl can influence the hydrolysis rate. In drug delivery, an F-S linker is often used to ensure the payload is released only at sites of high proteolytic activity (e.g., tumor microenvironments or inflammation sites).

Comparative Stability Data

The following table summarizes the stability and structural propensity of Phe-Ser compared to other common motifs.

| Motif Sequence | Primary Interaction | Supramolecular Structure | Proteolytic Stability (Chymotrypsin) | Application |

| Phe-Phe (FF) | Strong | Rigid Nanotubes / Crystals | Low (Rapid cleavage) | Structural Scaffolds |

| Phe-Ser (FS) | Amphiphilic ( | Nanofibrous Hydrogels | Moderate (Tunable) | Drug Delivery / Tissue Eng. |

| Ser-Phe (SF) | Amphiphilic (Inverted) | Spherical Micelles | Moderate | Encapsulation |

| Ala-Ser (AS) | H-bonding only | Soluble / Amorphous | High (No aromatic target) | Linkers (Non-cleavable) |

Experimental Protocol: Synthesis and Assembly

Trustworthiness Statement: The following protocol is based on Fmoc-SPPS (Solid Phase Peptide Synthesis). A critical failure point in Phe-Ser synthesis is the O-acylation of Serine if the side chain is not properly protected, or racemization during the coupling of the bulky Phenylalanine.

Phase I: Synthesis (Fmoc-SPPS)

Objective: Synthesize H-Phe-Ser-OH with >98% purity.

-

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin .

-

Reasoning: 2-CTC allows for the cleavage of the protected peptide fragment under mild acid conditions (1% TFA), preserving the sensitive Serine side chain if needed for further modification.

-

-

Coupling Serine: Load Fmoc-Ser(tBu)-OH first.

-

Critical Step: Use DIPEA (4 eq) in DCM. Capping with methanol is mandatory to prevent deletion sequences.

-

-

Coupling Phenylalanine: Couple Fmoc-Phe-OH using DIC/Oxyma Pure.

-

Why Oxyma? It suppresses racemization better than HOBt during the coupling of bulky aromatics like Phe.

-

-

Cleavage: Use 95% TFA, 2.5% TIS, 2.5% H2O.

-

Note: The tBu protection on Serine is removed here.

-

Phase II: Supramolecular Assembly (Solvent Switch Method)

Objective: Trigger self-assembly into a hydrogel.

-

Dissolution: Dissolve lyophilized Phe-Ser peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) at 100 mg/mL.

-

Causality: HFIP breaks pre-existing aggregates, ensuring a monomeric starting state.

-

-

Dilution (The Trigger): Dilute the HFIP stock into deionized water (or PBS) to a final concentration of 5-10 mg/mL.

-

Mechanism: The abrupt change in polarity forces the hydrophobic Phe residues to bury themselves (hydrophobic effect), initiating stacking, while Ser residues interact with water.

-

-

Maturation: Allow to sit undisturbed for 2-4 hours at 25°C.

Phase III: Characterization Workflow

Figure 2: Validation workflow. Note: Rheology is the gold standard for hydrogels; G' (Storage Modulus) must exceed G'' (Loss Modulus) by at least one order of magnitude.

Therapeutic Applications

Antimicrobial Peptide (AMP) Mimetics

Short peptides containing Phe-Ser motifs mimic the amphiphilicity of larger AMPs. The Phe inserts into the bacterial lipid bilayer, while the Ser interacts with the phosphate headgroups.

-

Design Rule: Alternating (FS)n sequences are often more effective than block (FFFFSSSS) sequences due to the formation of

-sheet structures that disrupt membranes.

Injectable Hydrogels for Tissue Engineering

Because the Phe-Ser assembly is non-covalent, these hydrogels are shear-thinning .

-

Utility: They can be injected via syringe (sol state under shear) and recover into a gel immediately upon placement (gel state at rest). This is ideal for filling irregular tissue defects.

References

-

Gazit, E. (2007). "Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization." Chemical Society Reviews. Link

-

Adler-Abramovich, L., et al. (2009). "Self-assembled arrays of peptide nanotubes by vapour deposition." Nature Nanotechnology. Link

-

Fleming, S., & Ulijn, R. V. (2014). "Design of nanostructures based on aromatic peptide amphiphiles." Chemical Society Reviews. Link

-

Makovitzki, A., et al. (2006). "Ultrashort antibacterial and antifungal lipopeptides." Proceedings of the National Academy of Sciences. Link

-

Smith, A. M., et al. (2008). "Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on π–π interlocked β-sheets." Advanced Materials. Link

An In-depth Technical Guide to the Biophysical Characterization of Synthetic Hexapeptides

This guide provides a comprehensive framework for the biophysical characterization of synthetic hexapeptides, tailored for researchers, scientists, and drug development professionals. Our approach moves beyond a simple checklist of techniques, instead focusing on building a self-validating experimental cascade that ensures data integrity and provides deep insights into the peptide's physicochemical properties.

The Foundational Imperative: Why Comprehensive Characterization Matters

Hexapeptides, though small, occupy a critical space in therapeutic and research applications. Their activity is exquisitely linked to their primary sequence, purity, secondary structure, oligomeric state, and binding affinity. A failure to rigorously characterize these attributes can lead to misinterpreted biological data, failed clinical trials, and wasted resources. This guide, therefore, emphasizes a holistic and integrated analytical strategy.

The initial and most critical step is to confirm the identity and purity of the synthesized peptide. This forms the bedrock upon which all subsequent biophysical data is built. Without an accurate understanding of the primary sequence and the presence of any synthesis-related impurities, further characterization is futile.

Stage 1: Primary Structure and Purity Verification

The goal of this stage is to unequivocally confirm that the correct peptide was synthesized and to quantify its purity.

Mass Spectrometry: The Identity Gatekeeper

Mass spectrometry (MS) is the gold standard for verifying the molecular weight of a synthetic peptide. For a hexapeptide, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI-MS) are typically employed.

Expertise in Practice: The choice between MALDI and ESI often depends on the sample throughput and the desired level of charge state information. ESI-MS can provide multiple charge states, which can be useful for confirming the mass with high accuracy, while MALDI-TOF is often faster for screening large numbers of samples.

Protocol: ESI-MS for Hexapeptide Molecular Weight Verification

-

Sample Preparation:

-

Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of 0.1% formic acid in water and acetonitrile. The final concentration should be in the range of 1-10 µM.

-

Ensure the peptide is fully dissolved to avoid blockages in the infusion line.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Set the ion source to positive ion mode, as peptides readily accept protons.

-

Optimize the capillary voltage, cone voltage, and desolvation gas flow to achieve a stable signal.

-

-

Data Acquisition:

-

Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a relevant m/z range. For a hexapeptide, a range of 400-1200 m/z is typically sufficient.

-

-

Data Analysis:

-

Deconvolute the resulting spectrum to determine the neutral mass of the peptide.

-

Compare the experimentally determined mass to the theoretical mass calculated from the amino acid sequence. A mass accuracy of within 5 ppm is generally expected.

-

High-Performance Liquid Chromatography (HPLC): The Purity Assessor

Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of synthetic peptides. It separates the target peptide from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities.

Trustworthiness by Design: A well-developed HPLC method should resolve the main peptide peak from all significant impurities, allowing for accurate quantification of purity. The use of a diode array detector (DAD) can further enhance trust by confirming that the main peak and minor impurity peaks have similar UV spectra, which is characteristic of peptide bonds.

Protocol: RP-HPLC for Hexapeptide Purity Analysis

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Filter and degas both mobile phases to prevent column blockage and baseline noise.

-

-

Column and Instrument Setup:

-

Use a C18 column, as it is well-suited for the separation of peptides.

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Set the detector to monitor absorbance at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, while 280 nm is used if the peptide contains tryptophan or tyrosine residues.

-

-

Sample Analysis:

-

Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

Inject 10-20 µL of the sample.

-

Run a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) to elute the peptide and any impurities.

-

-

Purity Calculation:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Stage 2: Unveiling the Secondary Structure

Once the peptide's identity and purity are confirmed, the next logical step is to investigate its secondary structure. For a hexapeptide, the conformational landscape can be diverse, ranging from random coils to more defined structures like β-turns or short helical segments.

Circular Dichroism (CD) Spectroscopy: A Window into Folding

CD spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.

Causality in Experimentation: The shape of the CD spectrum is directly related to the secondary structure elements present in the peptide. For instance, a strong negative band around 200 nm is characteristic of a random coil, while the presence of a negative band around 215-220 nm can indicate the formation of β-sheet or β-turn structures.

Protocol: CD Spectroscopy for Hexapeptide Secondary Structure

-

Sample Preparation:

-

Prepare a peptide stock solution in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

-

Accurately determine the peptide concentration using a method such as UV absorbance at 280 nm (if applicable) or by quantitative amino acid analysis.

-

Dilute the peptide to a final concentration of 20-50 µM.

-

-

Instrument Setup:

-

Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance.

-

Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.

-

Set the spectral range from 260 nm to 190 nm.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide sample.

-

Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration and path length.

-

Use deconvolution algorithms (e.g., BeStSel, DichroWeb) to estimate the percentage of different secondary structure elements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic-Level View

For a more detailed, three-dimensional structural analysis, 2D NMR spectroscopy is the most powerful technique. Experiments like TOCSY and NOESY can reveal through-bond and through-space correlations between protons, allowing for the determination of the peptide's conformation in solution.

Stage 3: Quantifying Stability and Interactions

Understanding a peptide's stability and how it interacts with its biological target is paramount for drug development.

Thermal Denaturation: Assessing Structural Stability

By monitoring the change in the CD signal at a specific wavelength as a function of temperature, one can determine the melting temperature (Tm) of the peptide, which is a measure of its conformational stability.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Expertise in Practice: The power of ITC lies in its ability to directly measure the heat of binding, which eliminates the need for labeling or modification of the interacting partners. This provides a true measure of the interaction in solution.

Protocol: ITC for Hexapeptide-Target Interaction

-

Sample Preparation:

-

Dialyze both the peptide and the target molecule extensively against the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of both components.

-

Degas the samples immediately before use to prevent air bubbles in the cell and syringe.

-

-

Instrument Setup:

-

Set the experimental temperature to the desired value (e.g., 25 °C).

-

Load the target molecule into the sample cell and the peptide into the injection syringe. The concentration of the peptide in the syringe should be 10-20 times that of the target in the cell.

-

-

Titration:

-

Perform a series of small injections (e.g., 2-5 µL) of the peptide into the sample cell, allowing the system to reach equilibrium after each injection.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of peptide to target.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).

-

Data Summary and Interpretation

A key aspect of a comprehensive biophysical characterization is the integration of data from multiple techniques. The results should be presented clearly and concisely to allow for straightforward interpretation.

Table 1: Summary of Biophysical Characterization Data for a Hypothetical Hexapeptide (Hexa-Pep-1)

| Parameter | Method | Result | Interpretation |

| Identity | |||

| Molecular Weight | ESI-MS | 749.4 Da (Observed) | Matches theoretical mass (749.38 Da) |

| Purity | |||

| Purity | RP-HPLC | >98% | High purity, suitable for further studies |

| Structure | |||

| Secondary Structure | CD Spectroscopy | Minimum at 202 nm | Predominantly random coil in solution |

| Interaction | |||

| Binding Affinity (Kd) | ITC | 1.2 µM | Moderate affinity for Target X |

| Stoichiometry (n) | ITC | 0.98 | 1:1 binding stoichiometry |

Conclusion: An Integrated Approach to Confidence

The biophysical characterization of synthetic hexapeptides is not a linear process but an integrated, iterative workflow. The data from each stage informs the next, building a comprehensive and trustworthy profile of the molecule. By following the principles and protocols outlined in this guide, researchers can ensure the quality of their synthetic peptides and generate robust, reproducible data in their downstream applications.

References

-

Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]

-

Micsonai, A., Wien, F., Kern, D., et al. (2015). BeStSel: a web server for accurate protein secondary structure prediction and fold recognition from the circular dichroism spectra. Nucleic Acids Research, 43(W1), W386–W393. [Link]

-

Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link]

-

Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]

An In-depth Technical Guide on the Enzymatic Stability of Proline-Containing Peptides

Foreword

In the landscape of therapeutic peptide development, the inherent instability of these molecules in a biological environment presents a formidable challenge. The rapid degradation of peptides by endogenous proteases is a primary contributor to their short in-vivo half-life, limiting their therapeutic efficacy. Among the twenty proteinogenic amino acids, proline stands unique. Its distinctive cyclic structure imposes significant conformational constraints on the peptide backbone, a feature that has been strategically exploited to enhance enzymatic stability. This guide provides a comprehensive exploration of the principles underlying the enzymatic stability conferred by proline residues, methodologies for its evaluation, and the practical implications for drug design and development. We will delve into the causality behind experimental choices, offering field-proven insights to bridge the gap between theoretical knowledge and practical application.

The Proline Shield: A Structural Basis for Enzymatic Resistance

The exceptional stability of proline-containing peptides is not a serendipitous occurrence but rather a direct consequence of proline's unique chemical architecture. Unlike other amino acids, proline's side chain is a five-membered ring that includes the backbone α-amino group. This cyclization has profound stereochemical implications for the peptide chain.

Conformational Rigidity and the Disruption of Protease Recognition

Proteolytic enzymes, by their very nature, possess active sites with specific geometric and electronic requirements for substrate binding and catalysis. The majority of proteases recognize and bind to peptides in an extended β-strand conformation. The incorporation of a proline residue induces a "kink" or a β-turn in the peptide backbone, disrupting this canonical extended conformation. This conformational rigidity sterically hinders the peptide from fitting productively into the active site of many common proteases, such as trypsin and chymotrypsin, thereby reducing the rate of enzymatic cleavage.

The Unique Nature of the Prolyl (X-Pro) Peptide Bond

The peptide bond preceding a proline residue (the X-Pro bond) is conformationally distinct from other peptide bonds. Due to the cyclic nature of proline, the X-Pro bond can exist in both cis and trans conformations with a relatively small energy difference, whereas other peptide bonds strongly favor the trans conformation. Many proteases are stereospecific and can only cleave peptide bonds in the trans conformation. The presence of a significant population of cis X-Pro bonds effectively reduces the concentration of the cleavable substrate, thereby slowing down the degradation process.

Furthermore, the nitrogen atom in the prolyl peptide bond is a secondary amine, lacking the hydrogen atom that is typically present in other peptide bonds. This absence of a hydrogen bond donor capability further alters the interaction of the peptide with the active sites of proteases, contributing to its resistance to cleavage.

Key Proteases in Proline-Containing Peptide Metabolism

While proline confers broad resistance to many endopeptidases and exopeptidases, specific enzymes have evolved to cleave proline-containing peptides. Understanding these enzymes is critical for accurately assessing the stability of a proline-containing drug candidate.

Prolyl Endopeptidases (PEPs)

PEPs are a class of serine proteases that specifically cleave peptide bonds on the carboxyl side of proline residues. These enzymes are widely distributed in the human body and play a role in the metabolism of proline-containing neuropeptides and hormones.

Dipeptidyl Peptidase-IV (DPP-IV/CD26)

DPP-IV is a serine exopeptidase that cleaves dipeptides from the N-terminus of peptides, but only if the penultimate residue is a proline or alanine. This enzyme is of particular importance in the metabolism of incretin hormones like glucagon-like peptide-1 (GLP-1), and its inhibition is a key strategy in the treatment of type 2 diabetes.

Experimental Workflow for Assessing Enzymatic Stability

A robust and well-designed in-vitro stability assay is a cornerstone of preclinical peptide development. The following section outlines a comprehensive workflow for evaluating the stability of proline-containing peptides against relevant proteases. This protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.

Diagram of the Experimental Workflow

Caption: Workflow for in-vitro enzymatic stability assessment of peptides.

Detailed Step-by-Step Methodology

3.2.1. Materials and Reagents

-

Test Peptide: Synthesized and purified to >95% purity.

-

Enzymes: Recombinant human proteases (e.g., DPP-IV, NEP).

-

Buffer: Phosphate-buffered saline (PBS) or Tris-HCl, pH 7.4.

-

Quenching Solution: 10% Trifluoroacetic acid (TFA) or Acetonitrile.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, and a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

3.2.2. Protocol

-

Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).

-

Enzyme Working Solution Preparation: Prepare a working solution of the enzyme in the assay buffer. The final enzyme concentration should be empirically determined to achieve a degradation rate that can be monitored over a convenient time course (e.g., 0-120 minutes).

-

Assay Incubation:

-

In a microcentrifuge tube, add the assay buffer.

-

Add the peptide stock solution to achieve a final concentration of, for example, 100 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme working solution.

-

-

Time-Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

-

Control Samples:

-

T=0 Control: Add the quenching solution before adding the enzyme to represent 100% of the intact peptide.

-

No-Enzyme Control: Incubate the peptide in the assay buffer without the enzyme to assess non-enzymatic degradation.

-

-

Analysis by RP-HPLC:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Monitor the disappearance of the parent peptide peak and the appearance of metabolite peaks over time.

-

Integrate the peak area of the parent peptide at each time point.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent peptide against time.

-

Calculate the half-life (t½) of the peptide from the slope of the linear portion of the natural logarithm of the percentage of remaining peptide versus time.

-

Metabolite Identification by LC-MS/MS

To understand the specific cleavage sites, LC-MS/MS analysis is indispensable. By comparing the fragmentation patterns of the parent peptide with those of the newly formed metabolites, the exact location of enzymatic cleavage can be determined. This information is invaluable for guiding further optimization of the peptide's structure to enhance stability.

Data Presentation and Interpretation

For clarity and comparative purposes, quantitative stability data should be presented in a tabular format.

| Peptide Candidate | Proline Position | Test Enzyme | Half-life (t½) in minutes | Primary Cleavage Site |

| Peptide A | 2 | DPP-IV | 15 | N-terminal dipeptide |

| Peptide B (Proline-modified) | 2 (N-methylated) | DPP-IV | >240 | No significant cleavage |

| Peptide C | 5 | Neprilysin | 45 | C-terminal to Phe |

| Peptide D (Proline-substituted) | 5 | Neprilysin | 180 | C-terminal to Phe (reduced rate) |

This is a representative table. Actual data will vary based on the specific peptide and enzyme.

Advanced Strategies for Enhancing Proline-Mediated Stability

While the inherent properties of proline offer a significant stability advantage, further chemical modifications can be employed to amplify this effect.

-

N-methylation of the Prolyl Peptide Bond: Introducing a methyl group to the nitrogen of the X-Pro bond can lock it into the trans conformation, further increasing resistance to proteases that require the cis conformation.

-

Proline Analogs: The incorporation of non-natural proline analogs with altered ring sizes or substitutions can further restrict the peptide backbone's flexibility, enhancing its resistance to enzymatic degradation.

Conclusion: The Indispensable Role of Proline in Modern Peptide Drug Design

The strategic incorporation of proline residues is a powerful and well-established approach to mitigating the enzymatic instability of therapeutic peptides. A thorough understanding of the structural basis for proline's protective effects, coupled with robust in-vitro stability assessment, is paramount for the successful development of next-generation peptide therapeutics. The methodologies and insights presented in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of peptide stability and unlock the full therapeutic potential of these promising molecules.

References

-

Drucker, D. J. (2007). Dipeptidyl peptidase-4 inhibition and the treatment of type 2 diabetes: preclinical biology and mechanisms of action. Nature Clinical Practice Endocrinology & Metabolism, 3(11), 779-789. [Link]

Methodological & Application

Application Note: Advanced Cell-Based Characterization of Proline-Rich Peptides (PrAMPs)

Introduction: The "Trojan Horse" Mechanism

Proline-rich peptides (PRPs), particularly Proline-rich Antimicrobial Peptides (PrAMPs) like oncocin, bactenecin, and apidaecin, represent a paradigm shift in peptide therapeutics. Unlike cationic host defense peptides (HDPs) that function via membrane lysis (the "shredder" mechanism), PRPs typically adopt a Polyproline-II (PPII) helical structure. They utilize a non-lytic "Trojan Horse" strategy: entering bacterial cells via specific transporters (e.g., SbmA, MdtM) and inhibiting intracellular targets like the 70S ribosome or DnaK chaperone.

The Assay Challenge: Standard membrane permeability assays (e.g., SYTOX Green uptake) often yield false negatives for PRPs because these peptides do not disrupt the membrane. Furthermore, their efficacy is highly dependent on the metabolic state of the target cell and the expression of specific transport proteins.

This guide details optimized protocols for handling, quantifying, and functionally validating PRPs, ensuring scientific rigor and reproducibility.

Critical Handling & Quantification

Expert Insight: Standard peptide quantification relies on Tryptophan/Tyrosine absorbance at 280 nm. PRPs often lack these residues. Relying on A280 will lead to gross concentration errors.

Protocol A: Gravimetric & Elemental Quantification

-

Lyophilization: Ensure peptide is fully lyophilized from a volatile buffer (e.g., ammonium bicarbonate).

-

Solubilization: Dissolve the peptide in 0.01% Acetic Acid in sterile water.

-